6-(Bromomethyl)quinoline
CAS No.: 101279-39-4
Cat. No.: VC20745808
Molecular Formula: C10H8BrN
Molecular Weight: 222.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101279-39-4 |
---|---|
Molecular Formula | C10H8BrN |
Molecular Weight | 222.08 g/mol |
IUPAC Name | 6-(bromomethyl)quinoline |
Standard InChI | InChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 |
Standard InChI Key | ZPTNKPYDDZEAPA-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2)CBr)N=C1 |
Canonical SMILES | C1=CC2=C(C=CC(=C2)CBr)N=C1 |
Chemical and Physical Properties
6-(Bromomethyl)quinoline is an organic compound with the molecular formula C₁₀H₈BrN. The structure consists of a quinoline core (a benzene ring fused with a pyridine ring) with a bromomethyl (-CH₂Br) group substituted at the 6-position. This substitution pattern gives the compound its distinctive reactivity profile and physical characteristics.
Structural Identification
The compound is identified by its Chemical Abstracts Service (CAS) registry number 101279-39-4, which serves as a unique identifier in chemical databases and literature. The molecular structure features the characteristic quinoline backbone with the bromomethyl substituent positioned at the 6-position, creating an electrophilic center that is susceptible to nucleophilic attack.
Synthesis and Preparation Methods
The synthesis of 6-(Bromomethyl)quinoline typically employs selective bromination strategies targeting the methyl group of 6-methylquinoline. Several synthetic routes have been established, with the most common approaches described below.
Radical Bromination
The most widely employed method for preparing 6-(Bromomethyl)quinoline involves the radical bromination of 6-methylquinoline. This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually conducted in a suitable solvent like carbon tetrachloride (CCl₄) under reflux conditions. The radical mechanism selectively targets the benzylic position, leading to the formation of the bromomethyl derivative with good selectivity.
Alternative Synthetic Routes
An alternative synthetic approach described in some literature involves the reaction of 5-nitroquinoline with bromine to produce the desired bromomethyl derivative . While this method differs from the conventional radical bromination, it may offer advantages in specific synthetic contexts, particularly when starting from different quinoline precursors.
Chemical Reactivity and Transformations
6-(Bromomethyl)quinoline exhibits rich chemical reactivity, primarily due to the presence of the electrophilic bromomethyl group. This reactivity profile enables various transformations that make the compound valuable in organic synthesis.
Nucleophilic Substitution Reactions
The bromomethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. Common transformations include:
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Amination: Reaction with primary or secondary amines to form aminomethyl derivatives
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Alkoxylation: Substitution with alkoxides to form ethers
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Thiolation: Reaction with thiols to form thioethers
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Azidation: Reaction with sodium azide to form azides, which can be further transformed via click chemistry
These substitution reactions typically proceed via an SN2 mechanism, resulting in inversion of configuration at the benzylic carbon when stereochemistry is relevant.
Oxidation and Reduction Reactions
The compound can undergo various redox transformations:
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Oxidation: The bromomethyl group can be oxidized to form quinoline-6-carboxaldehyde or quinoline-6-carboxylic acid derivatives, providing access to important carboxylic acid functionalities.
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Reduction: Reductive debromination can lead to the formation of 6-methylquinoline, effectively reversing the bromination process.
Cross-Coupling Reactions
As a benzyl bromide derivative, 6-(Bromomethyl)quinoline can participate in various metal-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura coupling with boronic acids
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Sonogashira coupling with terminal alkynes
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Heck reactions with alkenes
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Negishi coupling with organozinc compounds
These transformations significantly expand the synthetic utility of the compound as a building block for constructing more complex quinoline-based structures.
Biological and Pharmacological Applications
The quinoline scaffold is widely recognized for its diverse biological activities, and 6-(Bromomethyl)quinoline specifically has shown potential in several applications related to medicinal chemistry and chemical biology.
Fluorescent Probe Applications
6-(Bromomethyl)quinoline has been utilized as a fluorescent probe for studying nucleophilic interactions, particularly in biological systems. For example, it has been employed to investigate the interaction between thymidylate and L1210 cell lines . The compound's fluorescence properties, combined with its reactive bromomethyl group, make it suitable for labeling studies and monitoring molecular interactions.
Bioreductive Properties
Studies have shown that 6-(Bromomethyl)quinoline possesses bioreductive capabilities, meaning it can undergo redox reactions with reactive oxygen species (ROS) . This property is potentially valuable in the context of developing agents that respond to oxidative stress conditions often associated with various pathological states.
Related Compounds and Derivatives
Several compounds structurally related to 6-(Bromomethyl)quinoline have been identified and characterized, expanding the family of bromomethyl-substituted quinoline derivatives.
6-(Bromomethyl)quinoline Hydrobromide
The hydrobromide salt of 6-(Bromomethyl)quinoline (CAS: 103030-25-7) has a molecular formula of C₁₀H₈BrN·HBr and a formula weight of 302.1 g/mol . This salt form offers potential advantages in terms of stability, solubility, and handling in certain applications, particularly in pharmaceutical contexts where salt forms are often preferred.
Other Bromo-Substituted Quinolines
Related compounds include:
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More complex derivatives such as 6-(bromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
These compounds expand the structural diversity of bromomethyl-substituted quinolines and provide additional templates for exploring structure-activity relationships.
Importance in Medicinal Chemistry and Drug Discovery
The quinoline scaffold holds significant importance in medicinal chemistry due to its diverse pharmacological activities. As a derivative with a reactive functional group, 6-(Bromomethyl)quinoline serves as a valuable intermediate in the synthesis of potential therapeutic agents.
Quinoline as a Privileged Structure
Quinoline is recognized as a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and bioactive compounds . The fusion of benzene with N-heterocyclic pyridine creates a versatile scaffold with broad-spectrum bioactivity that has been extensively explored in drug discovery efforts.
Applications in Drug Design
The reactive bromomethyl group in 6-(Bromomethyl)quinoline enables the attachment of various pharmacophores, facilitating the creation of molecular libraries for biological screening. This reactivity makes it a valuable synthon for medicinal chemists looking to develop quinoline-based drug candidates with optimized pharmacological profiles.
Analytical Considerations and Characterization
Proper characterization of 6-(Bromomethyl)quinoline is essential for confirming its structure and purity in both research and industrial contexts.
Spectroscopic Analysis
Characterization of 6-(Bromomethyl)quinoline typically involves:
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NMR Spectroscopy: ¹H NMR shows characteristic signals for the quinoline aromatic protons and the bromomethyl group (typically around 4.5-5.0 ppm)
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Mass Spectrometry: Exhibits a characteristic isotope pattern due to the presence of bromine
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IR Spectroscopy: Shows distinctive bands for C=N stretching and aromatic C=C vibrations
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for analyzing the purity of 6-(Bromomethyl)quinoline. These techniques can effectively separate the compound from potential synthetic impurities, ensuring high purity for subsequent applications.
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